molecular formula C13H16N2O B8760294 3-piperidin-4-yl-1h-indol-5-ol CAS No. 62555-50-4

3-piperidin-4-yl-1h-indol-5-ol

Cat. No.: B8760294
CAS No.: 62555-50-4
M. Wt: 216.28 g/mol
InChI Key: XOYQYCDKGORDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-piperidin-4-yl-1h-indol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-piperidin-4-yl-1h-indol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-piperidin-4-yl-1h-indol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to multiple receptors with high affinity, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Properties

CAS No.

62555-50-4

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-piperidin-4-yl-1H-indol-5-ol

InChI

InChI=1S/C13H16N2O/c16-10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-2,7-9,14-16H,3-6H2

InChI Key

XOYQYCDKGORDBS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrahydrofuran (96 ml) was added to an argon degassed flask containing 4-(5-hydroxyindol-3-yl)-1,2,3,6-tetrahydropyridine (2.67 g, 7.64 mmol), [prepared as described in Step 1, above] and 10% Palladium on carbon (2.67 g). The reaction mixture was hydrogenated for 15 h at 60 psi on a parr apparatus. The reaction mixture was degassed, filtered through Celite and concentrated in vacuo to give 4-(5-hydroxyindol-3-yl)piperidine as a white solid (95%). This material was converted to 1-[4-(5-hydroxyindol-3-yl)-piperidine-1-sulfonyl]piperidine-2-(RS)-carboxylic acid (99%) by proceeding as described in Example 16, Step 2 above, by substituting 4-(5-fluoroindol-3-yl)piperidine and 2-(R)-methoxycarbonyl-piperidine-1-sulfamoyl chloride with 4-(5-hydroxyindol-3-yl)piperidine and 2-(RS)-methoxycarbonylpiperidine-1-sulfamoyl chloride respectively.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
catalyst
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step Two

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